molecular formula C15H9ClO3 B2987639 6-(4-Chlorophenyl)benzofuran-2-carboxylic acid CAS No. 907945-61-3

6-(4-Chlorophenyl)benzofuran-2-carboxylic acid

Cat. No.: B2987639
CAS No.: 907945-61-3
M. Wt: 272.68
InChI Key: TVENQFRQFWWGCG-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C15H9ClO3. It is characterized by a benzofuran ring substituted with a 4-chlorophenyl group and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-chlorophenyl)benzofuran-2-carboxylic acid typically involves the cyclization of ortho-hydroxyaryl ketones with appropriate substituents. One common method includes the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes . Another approach involves the use of palladium-catalyzed cross-coupling reactions under ambient conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of scalable and cost-effective reagents and conditions, would apply. The use of metal-catalyzed reactions and environmentally friendly solvents would be preferred for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Chlorophenyl)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)benzofuran-2-carboxylic acid is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various physiological effects. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Uniqueness: 6-(4-Chlorophenyl)benzofuran-2-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which can influence its electronic properties and reactivity. This substitution may enhance its potential as a therapeutic agent and its utility in material science .

Properties

IUPAC Name

6-(4-chlorophenyl)-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO3/c16-12-5-3-9(4-6-12)10-1-2-11-8-14(15(17)18)19-13(11)7-10/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVENQFRQFWWGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)C=C(O3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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